1-Pentylcyclobutanecarboxylic acid
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Overview
Description
1-Pentylcyclobutanecarboxylic acid is an organic compound characterized by a cyclobutane ring attached to a carboxylic acid group and a pentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Pentylcyclobutanecarboxylic acid can be synthesized through several methods. Another method includes the decarboxylation of 1,1-cyclobutanedicarboxylic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, esterification, and subsequent hydrolysis to obtain the desired carboxylic acid.
Chemical Reactions Analysis
Types of Reactions: 1-Pentylcyclobutanecarboxylic acid undergoes various chemical reactions, primarily involving its carboxyl group. These reactions include:
Acid-Base Neutralization: Reacts with bases to form salts and water.
Esterification: Reacts with alcohols in the presence of a catalyst to form esters.
Amide Formation: Reacts with amines to form amides, which are significant in biochemistry and pharmaceutical synthesis.
Common Reagents and Conditions:
Bases: Sodium hydroxide or potassium hydroxide for neutralization.
Alcohols and Catalysts: Methanol or ethanol with sulfuric acid for esterification.
Amines: Various primary or secondary amines for amide formation.
Major Products:
Salts: Formed from neutralization reactions.
Esters: Formed from esterification reactions.
Amides: Formed from reactions with amines.
Scientific Research Applications
1-Pentylcyclobutanecarboxylic acid has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the synthesis of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Pentylcyclobutanecarboxylic acid involves its interaction with molecular targets through its carboxyl group. This group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The cyclobutane ring’s unique strain and reactivity also play a role in its chemical behavior and interactions.
Comparison with Similar Compounds
Cyclobutanecarboxylic Acid: Shares the cyclobutane ring but lacks the pentyl chain.
Cyclopentanecarboxylic Acid: Contains a cyclopentane ring instead of cyclobutane.
Uniqueness: 1-Pentylcyclobutanecarboxylic acid is unique due to its combination of a cyclobutane ring and a pentyl chain, which imparts distinct chemical properties and reactivity compared to its analogs. This structural uniqueness makes it valuable in specific synthetic and research applications.
Properties
CAS No. |
58148-15-5 |
---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1-pentylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-6-10(9(11)12)7-5-8-10/h2-8H2,1H3,(H,11,12) |
InChI Key |
ZTCWVHJPERILGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1(CCC1)C(=O)O |
Origin of Product |
United States |
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